
sodium;methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium methanol, also known as sodium methoxide, is a chemical compound with the formula CH₃ONa. It is the simplest sodium alkoxide and is commonly used in organic synthesis. Sodium methanol is a white to yellowish powder that is highly reactive and soluble in methanol. It reacts with water to form sodium hydroxide and methanol .
準備方法
Synthetic Routes and Reaction Conditions
Sodium methanol can be prepared by reacting sodium metal with methanol. The reaction is highly exothermic and must be carried out under controlled conditions to prevent ignition. The reaction is as follows: [ 2 \text{Na} + 2 \text{CH}_3\text{OH} \rightarrow 2 \text{CH}_3\text{ONa} + \text{H}_2 ] Alternatively, sodium methanol can be synthesized by reacting sodium hydroxide with anhydrous methanol in the presence of a desiccator, such as molecular sieves .
Industrial Production Methods
In industrial settings, sodium methanol is often produced using a reactive distillation process. This involves the reaction of methanol with sodium hydroxide in a distillation column, followed by the separation of the product from water and other impurities. This method is energy-efficient and allows for the continuous production of sodium methanol .
化学反応の分析
Types of Reactions
Sodium methanol undergoes several types of chemical reactions, including:
Oxidation: Sodium methanol can be oxidized to form sodium formate.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: Sodium methanol can participate in nucleophilic substitution reactions, where it replaces a leaving group in an organic molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium methanol can reduce carbonyl compounds to alcohols.
Substitution: It is often used in the presence of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sodium formate.
Reduction: Alcohols.
Substitution: Various alkoxides and ethers.
科学的研究の応用
Sodium methanol has a wide range of applications in scientific research:
作用機序
Sodium methanol exerts its effects primarily through its strong basicity and nucleophilicity. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The molecular targets and pathways involved include the deprotonation of alcohols and the formation of alkoxides, which can then undergo further chemical transformations .
類似化合物との比較
Sodium methanol can be compared with other alkoxides such as sodium ethoxide and sodium propoxide. While all these compounds share similar reactivity due to the presence of the alkoxide ion, sodium methanol is unique in its simplicity and high reactivity. It is often preferred in reactions requiring a strong base and nucleophile due to its ease of handling and solubility in methanol .
List of Similar Compounds
- Sodium ethoxide (CH₃CH₂ONa)
- Sodium propoxide (CH₃CH₂CH₂ONa)
- Potassium methoxide (CH₃OK)
Sodium methanol stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable reagent in both laboratory and industrial settings.
特性
CAS番号 |
103935-65-5 |
|---|---|
分子式 |
C2H8NaO2+ |
分子量 |
87.07 g/mol |
IUPAC名 |
sodium;methanol |
InChI |
InChI=1S/2CH4O.Na/c2*1-2;/h2*2H,1H3;/q;;+1 |
InChIキー |
AFUYSZMHFYVHBS-UHFFFAOYSA-N |
正規SMILES |
CO.CO.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)

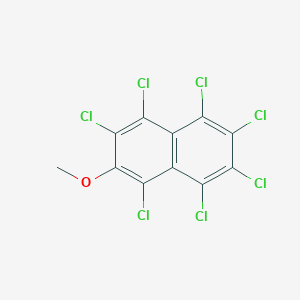
![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)
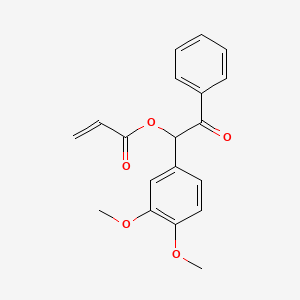


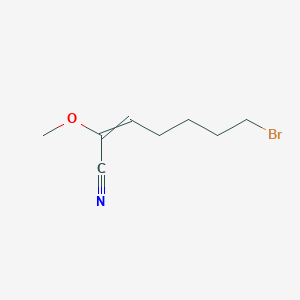
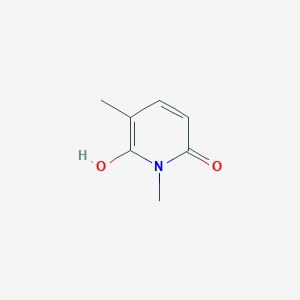
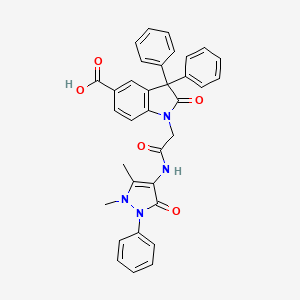

![1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene](/img/structure/B14344598.png)

